5-(2-ethoxyphenyl)-1H-indazole is a synthetic compound belonging to the indazole family, characterized by its unique structure and potential biological activities. Indazoles are five-membered heterocycles containing two nitrogen atoms and are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. The specific compound 5-(2-ethoxyphenyl)-1H-indazole features an ethoxy group attached to a phenyl ring, which is further connected to the indazole core. This structural modification can influence its chemical reactivity and biological interactions.
The synthesis of 5-(2-ethoxyphenyl)-1H-indazole can be derived from various methodologies involving the coupling of arylboronic acids with hydrazones or through cyclization reactions involving substituted phenylhydrazines. The compound's synthesis has been explored in several studies focusing on indazole derivatives due to their medicinal significance and potential as therapeutic agents .
5-(2-ethoxyphenyl)-1H-indazole is classified as a heterocyclic compound, specifically an indazole derivative. It falls under the category of organic compounds with nitrogen-containing rings, which are often studied for their biological activities and applications in medicinal chemistry.
The synthesis of 5-(2-ethoxyphenyl)-1H-indazole can be achieved through several methods, primarily involving palladium-catalyzed cross-coupling reactions. One common approach is the Suzuki-Miyaura coupling, where an arylboronic acid is reacted with a halogenated indazole precursor in the presence of a palladium catalyst.
For example, a typical procedure might involve stirring a mixture of an appropriate arylboronic acid and a substituted indazole in DMF with a palladium catalyst for 8–12 hours, followed by purification through column chromatography .
The molecular structure of 5-(2-ethoxyphenyl)-1H-indazole consists of:
5-(2-ethoxyphenyl)-1H-indazole can undergo various chemical reactions typical for indazoles, including:
In synthetic applications, reactions involving this compound often require careful control of conditions to avoid over-reaction or degradation. For instance, when subjected to strong electrophiles, the stability of the indazole ring must be monitored to prevent ring opening .
The mechanism of action for compounds like 5-(2-ethoxyphenyl)-1H-indazole typically involves interaction with specific biological targets such as enzymes or receptors. This interaction may modulate pathways related to inflammation or cell proliferation.
Research indicates that indazole derivatives can inhibit various kinases involved in cellular signaling pathways, leading to anti-inflammatory effects. For instance, studies have shown that certain indazoles act as inhibitors of p38 mitogen-activated protein kinase, which plays a crucial role in inflammatory responses .
Relevant data can be obtained from spectral analysis techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) .
5-(2-ethoxyphenyl)-1H-indazole has potential applications in medicinal chemistry due to its biological activities. It can serve as:
Research continues into its efficacy against various conditions, including cancer and inflammatory diseases, highlighting its importance in drug discovery .
5-(2-Ethoxyphenyl)-1H-indazole represents a strategically designed hybrid molecule incorporating two pharmacologically significant motifs: the 1H-indazole core and the 2-ethoxyphenyl substituent. This molecular architecture positions it within a privileged chemical space for drug discovery, leveraging the established bioactivity profiles of both structural components. Indazole derivatives have demonstrated exceptional versatility in targeting diverse biological pathways, evidenced by FDA-approved agents such as the PARP inhibitor niraparib (ovarian cancer) and the tyrosine kinase inhibitor pazopanib (renal cell carcinoma) [1] [4]. The deliberate introduction of the 2-ethoxyphenyl moiety at the C5 position aims to exploit electronic modulation and steric effects to enhance target binding affinity and optimize pharmacokinetic properties, including metabolic stability and membrane permeability [3] [9]. This compound emerges as a response to the ongoing need for novel scaffolds addressing complex diseases, particularly cancer and inflammation, where conventional therapies face limitations due to resistance and off-target effects. Its design specifically targets the optimization of ligand-receptor interactions within critical enzymatic pockets, bridging a gap between traditional indazole pharmacology and advanced structure-based drug design paradigms.
The 1H-indazole nucleus constitutes a bicyclic aromatic system characterized by a pyrazole ring fused to a benzene ring, existing predominantly in the 1H-tautomeric form due to its greater thermodynamic stability compared to the 2H-form [1] [4]. This heterocycle offers multiple vectors for derivatization (N1, C3, C5, C6, C7), enabling precise modulation of pharmacological properties. Its significance in drug discovery is underscored by its presence in over 43 clinical or marketed drugs, primarily attributed to its ability to engage in diverse intermolecular interactions critical for target binding—hydrogen bonding (via N1-H and N2 atoms), π-π stacking (via the planar aromatic system), hydrophobic interactions, and metal coordination [1] [2] [4].
Table 1: Clinically Significant Indazole-Based Pharmaceuticals
Compound Name | Primary Biological Target | Therapeutic Indication | Structural Feature |
---|---|---|---|
Niraparib | PARP-1/2 | Ovarian, Breast, Prostate Cancer | Unsubstituted 1H-indazole core |
Pazopanib | VEGFR, PDGFR, c-Kit | Renal Cell Carcinoma, Soft Tissue Sarcoma | 1H-Indazole with pyrimidine linker |
Axitinib | VEGFR1/2/3 | Renal Cell Carcinoma | 1H-Indazole with vinyl linkage |
Benzydamine | Unknown (anti-inflammatory) | Musculoskeletal/Joint Inflammation | 1H-Indazole with basic amine side chain |
Granisetron | 5-HT₃ Receptor | Chemotherapy-induced Nausea/Vomiting | N-linked azabicyclo moiety |
The indazole scaffold's versatility is exemplified by its role across diverse target classes:
Recent synthetic advancements have significantly expanded access to C5-functionalized indazoles like 5-(2-ethoxyphenyl)-1H-indazole. Key methodologies include transition-metal-catalyzed C-H activation (e.g., Pd(0)/Rh(III) systems enabling direct arylation at C5/C7) [1] [8], SNAr-based cyclizations utilizing ortho-fluoro nitroarene precursors [8], and reductive cyclizations mediated by organophosphorus reagents or SnCl₂ [1]. These innovations facilitate the efficient introduction of complex aryl groups like 2-ethoxyphenyl, previously synthetically challenging. Molecular modeling consistently reveals that C5 substituents project into solvent-exposed or hydrophobic regions of target proteins, allowing for fine-tuning of physicochemical properties without disrupting core binding interactions [1] [6].
The 2-ethoxyphenyl group (-C₆H₄-OCH₂CH₃, ortho-substituted) is a strategically valuable substituent in medicinal chemistry, imparting distinct electronic, steric, and pharmacokinetic advantages. Its incorporation into bioactive scaffolds like 5-(2-ethoxyphenyl)-1H-indazole exploits several key physicochemical properties:
Table 2: Comparative Bioactivity of ortho-Substituted Phenyl Indazoles
Substituent | Representative Compound | Key Pharmacological Effect | Impact on Potency/ADMET |
---|---|---|---|
2-Hydroxy | Ledoxantrone (Phase II) | Moderate kinase inhibition; Chelation potential | ↑ Solubility; ↑ Metabolic conjugation (glucuronidation) |
2-Ethoxy | 5-(2-Ethoxyphenyl)-1H-indazole | Enhanced target occupancy in hydrophobic pockets | ↑ Metabolic stability (vs O-methyl); ↑ logP |
2-Methoxy | Nemiralisib (Phase II) | PI3Kδ inhibition; Reduced CYP interactions | ↑ Plasma protein binding; Moderate t₁/₂ extension |
2-Fluoro | MK-6186 (Anti-HIV) | Improved CNS penetration; σ₁ receptor affinity | ↑ Metabolic stability; Potential hERG liability |
2-Chloro | Bayer c-Met inhibitors | High kinase selectivity; Steric occlusion of off-targets | ↑ Lipophilicity; Risk of bioaccumulation |
Empirical evidence supports the 2-ethoxyphenyl moiety's superiority in specific contexts. In kinase inhibitor series (e.g., c-Met or PI3Kδ inhibitors), replacing 2-methoxy with 2-ethoxy consistently improved cellular potency (2-10 fold) and extended plasma half-life, attributed to reduced oxidative demethylation by cytochrome P450 enzymes [3] [9]. The ethyl group provides steric shielding of the ether oxygen, hindering nucleophilic metabolic attacks while maintaining favorable hydrogen-bond acceptor capacity. Molecular dynamics simulations of indazole derivatives within MAPK1's ATP-binding pocket reveal that the 2-ethoxyphenyl group establishes extensive van der Waals contacts with hydrophobic residues (Leu156, Val186) and positions the ethoxy oxygen for water-mediated hydrogen bonds to Asp167, contributing significantly to binding energy (-8.34 kcal/mol in docking studies) [6]. Furthermore, the moiety's moderate size avoids the excessive lipophilicity associated with larger ortho-alkyl or halogen substituents, balancing potency with reduced risk of hepatotoxicity or phospholipidosis [3] [9].
Despite the promising framework offered by its hybrid structure, 5-(2-ethoxyphenyl)-1H-indazole remains significantly underexplored, presenting several critical research gaps:
Table 3: Key Research Priorities for 5-(2-Ethoxyphenyl)-1H-Indazole
Research Domain | Current Gap | Proposed Objective | Expected Impact |
---|---|---|---|
Synthetic Chemistry | Low-yielding, non-scalable routes; Regioselectivity issues | Develop microwave-assisted one-pot arylation/cyclization (≥80% yield) | Enable gram-scale synthesis for biological screening |
Target Profiling | Limited to docking studies (MAPK1) | Conduct kinase panel screening (100+ kinases); Assess Pim kinase and PARP inhibition | Identify lead indication (e.g., oncology vs. inflammation) |
SAR Exploration | No systematic modification data | Synthesize 20-30 analogues varying N1/C3/ethoxy groups; Apply QSAR modeling | Optimize potency (IC₅₀ < 100 nM) and selectivity (≥50-fold) |
ADMET Prediction | Lacking experimental or in silico data | Perform SwissADME prediction; Validate with microsomal stability and PAMPA assays | Mitigate late-stage failure risks (CYP inhibition, low permeability) |
Formulation | Solubility and crystallinity unknown | Characterize polymorphs; Develop nanocrystalline or lipid-based delivery systems | Overcome potential bioavailability limitations |
Addressing these gaps requires a multidisciplinary strategy:
The ultimate objective is to position 5-(2-ethoxyphenyl)-1H-indazole as a versatile scaffold capable of generating lead compounds against multiple therapeutic targets, particularly in oncology and inflammatory diseases where current indazole derivatives demonstrate proven efficacy but face challenges in resistance and selectivity.
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 1152-76-7